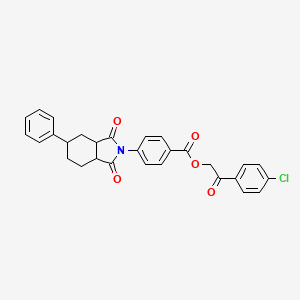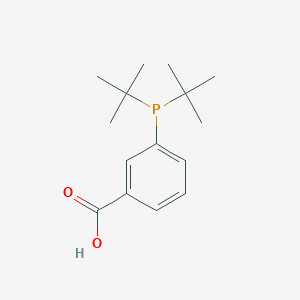
3-(Di-tert-butylphosphanyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Di-tert-butylphosphanyl)benzoic acid is an organophosphorus compound that features a benzoic acid moiety substituted with a di-tert-butylphosphanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Di-tert-butylphosphanyl)benzoic acid typically involves the reaction of di-tert-butylphosphine with a suitable benzoic acid derivative. One common method includes the oxidation of di-tert-butyltolylphosphines with hydrogen peroxide in acetone, followed by further oxidation with potassium permanganate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
3-(Di-tert-butylphosphanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The benzoic acid moiety can be reduced to form corresponding alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acetone.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
科学的研究の応用
3-(Di-tert-butylphosphanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 3-(Di-tert-butylphosphanyl)benzoic acid involves its interaction with molecular targets through its phosphanyl and carboxyl groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the phosphanyl group can coordinate with transition metals, facilitating various chemical transformations .
類似化合物との比較
Similar Compounds
3,5-Di-tert-butylbenzoic acid: Similar structure but lacks the phosphanyl group.
Di-tert-butylphosphinylbenzoic acids: Similar compounds with different substituents on the benzoic acid moiety.
Uniqueness
3-(Di-tert-butylphosphanyl)benzoic acid is unique due to the presence of both the phosphanyl and carboxyl groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a versatile compound in various fields of research and industry.
特性
分子式 |
C15H23O2P |
|---|---|
分子量 |
266.31 g/mol |
IUPAC名 |
3-ditert-butylphosphanylbenzoic acid |
InChI |
InChI=1S/C15H23O2P/c1-14(2,3)18(15(4,5)6)12-9-7-8-11(10-12)13(16)17/h7-10H,1-6H3,(H,16,17) |
InChIキー |
RTRJRAZYROADJH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(C1=CC=CC(=C1)C(=O)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472057.png)

![4-(3-{(E)-[(6-methoxypyridin-3-yl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B12472061.png)
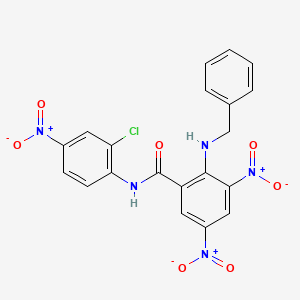
![N-benzyl-2-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}hydrazinecarbothioamide](/img/structure/B12472067.png)
![1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12472075.png)
![(R)-3-Methyl-4-[4-(1-methyl-5-pyrazolyl)-8-(5-pyrazolyl)-1,7-naphthyridin-2-yl]morpholine](/img/structure/B12472077.png)
![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472088.png)
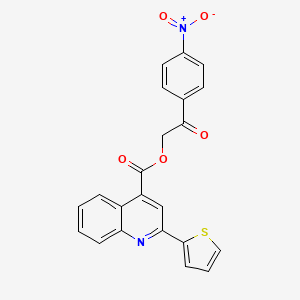
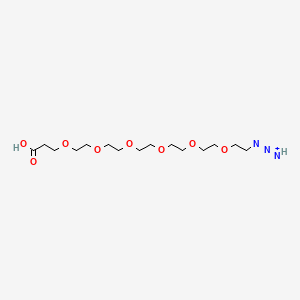
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide](/img/structure/B12472110.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12472118.png)
![4-methyl-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12472119.png)
